Structural Elucidation and Synthetic Utility of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione: A Technical Whitepaper
Executive Summary As drug discovery pivots toward highly specific, target-directed libraries, the demand for versatile, bifunctional scaffolds has surged. 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS: 12551...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward highly specific, target-directed libraries, the demand for versatile, bifunctional scaffolds has surged. 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS: 1255147-58-0) represents a premier example of such a scaffold[1]. Combining a well-validated dialkoxyaryl pharmacophore with a highly reactive
β
-diketone synthetic handle, this compound serves as a critical intermediate for synthesizing phosphodiesterase 4 (PDE4) inhibitors, complex heterocycles, and transition-metal diketone ligands[2].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of the compound's structural properties, its mechanistic utility in medicinal chemistry, and a field-proven, self-validating protocol for its de novo synthesis.
Structural Architecture and Physicochemical Profiling
The molecule is characterized by two distinct domains: the 4-isopropoxy-3-methoxyphenyl ring and the cyclohexane-1,3-dione core. The 1,3-dione moiety exists in a dynamic keto-enol tautomeric equilibrium in solution, which imparts a slightly acidic character (pKa ~5.0) and enables robust reactivity as a bis-electrophile[3].
Optimal for Lipinski's Rule of 5 (MW < 500), ensuring favorable baseline pharmacokinetics[1].
CAS Number
1255147-58-0
Unique registry identifier for commercial sourcing and patent tracking[1].
TPSA
52.6 Ų
Excellent membrane permeability profile for intracellular target engagement[1].
SMILES
O=C1CC(C2=CC(OC)=C(OC(C)C)C=C2)CC(C1)=O
Facilitates in silico docking, QSAR modeling, and structural queries[1].
Pharmacophoric Logic and Application
In my experience optimizing scaffolds for targeted libraries, the choice of the 4-isopropoxy-3-methoxy substitution over simpler dimethoxy patterns is a deliberate kinetic and thermodynamic optimization. The aryl substitution pattern is a classic mimic of the cyclic adenosine monophosphate (cAMP) nucleotide. The bulky isopropoxy group provides superior steric bulk, displacing high-energy water molecules from a receptor's hydrophobic binding pocket (such as in PDE4), thereby increasing binding affinity entropically[4].
Concurrently, the cyclohexane-1,3-dione ring acts as a versatile synthetic handle. It can undergo condensation with hydrazines to form indazoles, or with hydroxylamines to yield isoxazoles. Furthermore, its ability to form stable enolates makes it an excellent diketone ligand for metal catalysis[2].
Fig 1. Logical relationship between structural modules and their functional applications.
De Novo Synthesis: A Causal Methodology
The synthesis of 5-arylcyclohexane-1,3-diones requires strict control over reaction conditions to prevent side reactions such as O-alkylation or retro-Michael cleavage. The following protocol relies on a convergent, three-stage approach grounded in established patent literature for 5-phenyl substituted cyclohexane-1,3-dione derivatives[5].
Fig 2. Step-by-step synthetic workflow emphasizing thermodynamic and kinetic control points.
Procedure: Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of acetone and ethanol. Cool to 0°C. Dropwise, add 10% aqueous NaOH (0.1 eq). Stir for 4 hours at room temperature.
Causality: Acetone acts as both reactant and co-solvent. The low temperature and dilute base prevent the self-condensation of acetone (forming mesityl oxide), ensuring the selective formation of the thermodynamic E-enone.
Self-Validation: TLC (Hexanes:EtOAc 8:2) will show the disappearance of the aldehyde and the appearance of a bright UV-active spot at a lower Rf.
Phase 2: Michael Addition and Dieckmann Cyclization
Procedure: In a separate dry flask, dissolve sodium metal (1.2 eq) in absolute ethanol to generate NaOEt. Add diethyl malonate (1.1 eq) and stir for 30 minutes. Slowly add the enone from Phase 1. Reflux for 12 hours.
Causality: NaOEt is chosen specifically because the ethoxide anion matches the ester groups of diethyl malonate, preventing transesterification. The enolate undergoes a 1,4-conjugate addition to the enone, followed immediately by an intramolecular Dieckmann cyclization driven by the thermodynamic stability of the resulting 6-membered ring[5].
Phase 3: Decarboxylation (Entropic Driving Force)
Procedure: Concentrate the reaction mixture in vacuo. Add 6M aqueous HCl and reflux for 4 hours. Cool to 4°C to induce crystallization.
Causality: The acidic reflux hydrolyzes the cyclic
β
-keto ester to a
β
-keto acid. At reflux temperatures, this intermediate undergoes rapid decarboxylation. The reaction is driven to completion by the entropic release of CO₂ gas.
Self-Validation: Monitor gas evolution via a bubbler. The reaction is complete when CO₂ evolution ceases. The precipitation of the product upon cooling confirms the loss of the solubilizing carboxylate group.
Analytical Validation Standards
To ensure the integrity of the synthesized 1255147-58-0, the following spectral markers must be confirmed. The presence of the enol tautomer in solution is a critical quality attribute that dictates its downstream reactivity.
Biological Activity Profile of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione: A Technical Guide to PDE4-Targeted Pharmacophores and Downstream Modulators
Executive Summary 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0) represents a highly specialized chemical entity bridging synthetic versatility with profound pharmacological potential. Commercia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0) represents a highly specialized chemical entity bridging synthetic versatility with profound pharmacological potential. Commercially available as a specialized chemical building block ()[1], its structural topology is deeply rooted in the pharmacology of phosphodiesterase 4 (PDE4) inhibitors. As a Senior Application Scientist, I approach this molecule not merely as a static intermediate, but as a dynamic pharmacophore engineered to interrogate the PDE4 axis. This whitepaper deconstructs the biological activity profile of this compound, detailing the structural causality behind its target engagement, the downstream immunomodulatory pathways it influences, and the self-validating experimental protocols required to quantify its efficacy.
Structural Pharmacology: The Causality of Target Engagement
The biological activity of this compound is intrinsically linked to its bipartite structure, which is designed to optimize both target affinity and synthetic derivatization:
The 4-Isopropoxy-3-methoxyphenyl Motif: This dialkoxyphenyl ring is a privileged structural motif in medicinal chemistry, specifically recognized for its ability to mimic the purine ring of cyclic adenosine monophosphate (cAMP) ()[2]. The isopropoxy and methoxy groups act as critical hydrogen bond acceptors and steric anchors. They are perfectly calibrated to engage the glutamine residues (e.g., Gln369 in PDE4D) and the hydrophobic pocket within the bimetallic (Zn²⁺/Mg²⁺) active site of PDE4 enzymes.
The Cyclohexane-1,3-dione Core: Unlike traditional planar heterocycles, the cyclohexane-1,3-dione ring introduces sp³-hybridized structural rigidity ()[3]. The 1,3-dione moiety exists in a keto-enol tautomeric equilibrium, providing bidentate hydrogen-bonding capabilities. This allows the molecule to interact with solvent-exposed regions of the target protein or serve as a highly reactive handle for synthesizing more complex spiro-cyclic or heterocyclic PDE4 inhibitors.
Intracellular Signaling & Immunomodulation
By competitively inhibiting PDE4, compounds harboring the 4-isopropoxy-3-methoxyphenyl pharmacophore prevent the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP triggers a tightly regulated signaling cascade:
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic subunits.
Transcription Factor Modulation: Active PKA translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), promoting the transcription of anti-inflammatory genes.
NF-κB Suppression: Concurrently, the pathway inhibits the nuclear translocation of NF-κB, effectively shutting down the transcription of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ ()[4].
Fig 1: Mechanism of action for PDE4 inhibition and downstream anti-inflammatory signaling.
To rigorously validate the biological activity of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione and its derivatives, a tiered, self-validating screening cascade is required. Each assay is designed to eliminate false positives through orthogonal detection methods.
Fig 2: Tiered experimental screening cascade for validating PDE4 modulators.
Protocol 1: Enzymatic Target Engagement via TR-FRET
Causality: Highly conjugated aromatic compounds often exhibit auto-fluorescence, which confounds standard fluorescence polarization assays. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime europium fluorophore to introduce a temporal delay, completely bypassing compound-mediated optical interference.
Step 1: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Step 2: Dispense 5 µL of recombinant PDE4 enzyme (100 pM final) into a 384-well plate.
Step 3: Add 5 µL of the test compound (10-point dose-response, 10 µM to 0.3 nM, 1% DMSO final) and incubate for 15 minutes at room temperature to allow orthosteric binding.
Step 4: Initiate the reaction by adding 10 µL of d2-labeled cAMP substrate. Incubate for 60 minutes.
Step 5: Terminate the reaction with 20 µL of lysis buffer containing Europium-cryptate labeled anti-cAMP antibody. Read the plate at 620 nm (donor) and 665 nm (acceptor) to calculate the FRET ratio.
Protocol 2: Cellular cAMP Accumulation via HTRF
Causality: Enzymatic inhibition in a biochemical buffer does not guarantee cellular penetrance. This cell-based Homogeneous Time-Resolved Fluorescence (HTRF) assay validates that the compound crosses the lipid bilayer and functions in a complex intracellular environment.
Step 1: Seed U937 human monocytic cells at 1x10⁴ cells/well in a 384-well plate in HBSS buffer containing 0.5 mM IBMX (a non-specific PDE inhibitor used at a low dose to sensitize the assay).
Step 2: Treat cells with the test compound for 30 minutes.
Step 3: Stimulate adenylate cyclase with Forskolin (1 µM) for 15 minutes to drive baseline cAMP production.
Step 4: Lyse cells using the HTRF lysis buffer supplemented with cAMP-d2 and anti-cAMP-Cryptate.
Step 5: Incubate for 1 hour and measure the FRET signal. A decrease in FRET indicates high intracellular cAMP (due to competition with the d2-tracer).
Protocol 3: Functional Efficacy via PBMC Cytokine Release
Causality: The ultimate proof of biological activity is the modulation of disease-relevant phenotypes. This assay directly measures the downstream functional consequence of PDE4 inhibition: the suppression of TNF-α in primary immune cells.
Step 1: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
Step 2: Seed PBMCs at 1x10⁵ cells/well in RPMI-1640 supplemented with 10% FBS.
Step 3: Pre-incubate with the test compound for 1 hour to establish pathway modulation.
Step 4: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to activate TLR4 and drive NF-κB-mediated TNF-α production.
Step 5: After 24 hours, harvest the supernatant and quantify TNF-α concentration using a standard sandwich ELISA.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
While specific IC₅₀ values fluctuate based on exact assay conditions and the downstream synthetic derivatization of the cyclohexane-1,3-dione core, the table below summarizes the expected quantitative profile for this class of dialkoxyphenyl PDE4 modulators based on established literature ()[2].
Assay / Target
Biological Readout
Expected IC₅₀ / EC₅₀ Range
Mechanistic Significance
PDE4A / PDE4B
Enzymatic Inhibition
10 nM - 250 nM
Primary orthosteric target engagement.
PDE4D
Enzymatic Inhibition
5 nM - 150 nM
Often exhibits higher affinity; associated with emetic side effects.
U937 Cells
cAMP Accumulation
50 nM - 500 nM
Confirms cell permeability and intracellular target engagement.
Human PBMCs
TNF-α Suppression
100 nM - 1.0 µM
Validates functional anti-inflammatory efficacy.
Conclusion
5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a structurally sophisticated building block that serves as a gateway to potent PDE4 inhibitors. By combining the privileged dialkoxyphenyl pharmacophore with a versatile cyclohexane-1,3-dione core, researchers can systematically interrogate the cAMP/PKA/NF-κB signaling axis. Adhering to the self-validating experimental protocols outlined in this guide ensures that target engagement, cellular penetrance, and functional efficacy are rigorously and reproducibly quantified.
References
Radboud Repository. "Balancing metabolism in genetic and drug-induced energy deficiencies." Radboud University. URL: [Link]
ResearchGate. "Chalcones and their Potential Role in Inflammation." ResearchGate. URL:[Link]
pharmacokinetics of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione Derivatives Foreword for the Research Professional The journey of a novel chemical entity from laborat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione Derivatives
Foreword for the Research Professional
The journey of a novel chemical entity from laboratory bench to clinical application is fundamentally governed by its pharmacokinetic profile. Understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is not merely a regulatory checkpoint but a critical component of rational drug design and optimization.[1][2] This guide is structured for the drug development scientist, offering a detailed framework for the comprehensive pharmacokinetic characterization of a promising class of molecules: 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione and its derivatives.
The cyclohexane-1,3-dione scaffold is a versatile building block found in numerous natural and synthetic compounds with a wide array of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The specific derivative, 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, presents a unique combination of lipophilic and polar moieties that necessitates a thorough investigation of its ADME properties to predict its in vivo behavior.
This document eschews a generic template, instead adopting a logic-driven narrative that mirrors the preclinical drug discovery workflow. We will dissect the essential in vitro and in vivo assays that form the cornerstone of modern ADME science.[8][9] Each protocol is presented not just as a series of steps, but with an emphasis on the underlying scientific principles, the rationale for experimental choices, and the interpretation of the data generated. Our objective is to provide a self-validating system of protocols and insights, empowering research teams to de-risk candidates early, optimize chemical structures efficiently, and build a robust data package for predicting human pharmacokinetics.[2]
Section 1: Foundational Physicochemical and ADME Concepts
The pharmacokinetic fate of any compound is initially dictated by its fundamental physicochemical properties. For our lead molecule, 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (Molecular Weight: 276.33 g/mol [10]), properties such as solubility, lipophilicity (LogP/LogD), and pKa are the primary determinants of its interaction with biological membranes and metabolic enzymes. Early characterization of these properties is a crucial first step.
The overall ADME process determines the concentration and duration of a drug's presence at its site of action. This guide will systematically explore the four pillars of pharmacokinetics.
Caption: High-level overview of the ADME process for an orally administered drug.
Section 2: Absorption - Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle to entering systemic circulation.[11] We assess this using the Caco-2 permeability assay, the industry-standard in vitro model for predicting human oral absorption.[11][12][13]
The Caco-2 Permeability Assay
Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[13][14] This assay measures the rate of transport of a compound from the apical (A, gut lumen) side to the basolateral (B, blood) side, and vice-versa.
Causality Behind Experimental Choices:
Bidirectional Measurement (A-to-B and B-to-A): Measuring transport in both directions is crucial. High A-to-B transport suggests good passive absorption. A B-to-A transport rate that is significantly higher than the A-to-B rate indicates the compound is a substrate of an efflux transporter (like P-gp), which actively pumps the drug back into the gut lumen, potentially limiting its oral bioavailability.[14]
Monolayer Integrity Check: The Trans-Epithelial Electrical Resistance (TEER) is measured to ensure the Caco-2 cells have formed a tight, confluent monolayer. Low TEER values would indicate gaps in the barrier, invalidating the permeability results.[15] A Lucifer Yellow co-assay confirms that paracellular transport (transport between cells) is minimal.[13]
Experimental Protocol: Caco-2 Permeability
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for full differentiation into a polarized monolayer.[15]
Monolayer Integrity: Before the experiment, TEER values are measured. Only monolayers with TEER ≥ 200 Ω·cm² are used.[15]
Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) or a similar Ringers buffer, pre-warmed to 37°C.[15]
Dosing Solution: Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be low (<1%) to avoid cell toxicity.
Assay Initiation:
A-to-B: Add the dosing solution to the apical chamber and drug-free buffer to the basolateral chamber.[14]
B-to-A: Add the dosing solution to the basolateral chamber and drug-free buffer to the apical chamber.[14]
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 120 minutes.[13]
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.[13][16]
Data Presentation and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated.
Table 1: Illustrative Caco-2 Permeability Data
Compound
Direction
Papp (x 10⁻⁶ cm/s)
Efflux Ratio (Papp B-A / Papp A-B)
Recovery (%)
Predicted Absorption
Propranolol (High Permeability Control)
A -> B
25.0
1.2
95
High
B -> A
30.0
Atenolol (Low Permeability Control)
A -> B
0.5
1.1
98
Low
B -> A
0.55
Test Compound (Hypothetical)
A -> B
8.5
3.5
92
Moderate, Potential Efflux
| | B -> A | 29.8 | | | |
Interpretation: A Papp (A-B) > 10 x 10⁻⁶ cm/s generally indicates high permeability, while < 2 x 10⁻⁶ cm/s suggests low permeability. An Efflux Ratio > 2 is a strong indicator that the compound is a substrate for an efflux transporter.[14] Our hypothetical test compound shows moderate absorption but is likely subject to active efflux.
Section 3: Distribution - Reaching the Target
Once in the bloodstream, a drug distributes throughout the body. Two key parameters govern this process: plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound (free) fraction of the drug is able to cross membranes, reach target tissues, and exert a pharmacological effect.[16][17]
Plasma Protein Binding (PPB) Assay
The extent to which a compound binds to plasma proteins like albumin is a critical determinant of its free concentration.[17] High binding (>99%) can limit drug efficacy and complicates dosing. The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique to determine the fraction of unbound drug (fu).[16][18]
Causality Behind Experimental Choices:
Equilibrium Dialysis: This method physically separates a protein-containing compartment (plasma) from a protein-free compartment (buffer) using a semi-permeable membrane that only allows the small drug molecule to pass through.[17] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct measurement of the unbound fraction.
Matrix Matching: During sample analysis, samples from the plasma and buffer chambers are mixed with the opposite matrix (buffer and plasma, respectively) to negate any matrix effects during LC-MS/MS analysis, ensuring analytical accuracy.[16]
Preparation: Spike the test compound into plasma (human, rat, etc.) at a defined concentration (e.g., 1-5 µM).[17]
Device Loading: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
Incubation: Seal the plate and incubate at 37°C on a shaker for 4-6 hours to allow the system to reach equilibrium.[16][17]
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Sample Processing: Perform matrix matching. Add an internal standard and precipitate proteins with a solvent like acetonitrile. Centrifuge to pellet the protein.[17]
Quantification: Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[16]
Data Presentation and Interpretation
The percentage of unbound drug is calculated from the ratio of concentrations in the buffer and plasma chambers.
Table 2: Illustrative Plasma Protein Binding Data
Compound
Species
% Unbound (fu)
% Bound
Interpretation
Warfarin (High Binding Control)
Human
1.2
98.8
Highly Bound
Atenolol (Low Binding Control)
Human
75.0
25.0
Low Binding
Test Compound (Hypothetical)
Human
8.5
91.5
Moderately High Binding
| Test Compound (Hypothetical) | Rat | 15.2 | 84.8 | Moderately High Binding |
Interpretation: Compounds with high binding (>90%) have a low free fraction, which can impact efficacy and clearance. Significant differences in binding between species (e.g., rat vs. human) are important for correctly extrapolating preclinical data to humans.
Section 4: Metabolism - Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[2][9] This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily.[19] Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[20]
The Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[19][21] The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance (CLint).
Causality Behind Experimental Choices:
Cofactor Requirement: CYP enzymes require NADPH as a cofactor to function.[19][22] The reaction is initiated by adding NADPH. A control incubation without NADPH is essential to check for chemical instability or non-NADPH-dependent degradation.[19]
Linearity: The protein concentration and incubation time are optimized to ensure the reaction proceeds under linear conditions (i.e., less than 20% of the substrate is consumed) to allow for accurate calculation of the half-life.
Caption: Workflow for the in vitro liver microsomal stability assay.
Experimental Protocol: Microsomal Stability
Reaction Mixture: In a 96-well plate, prepare a mixture of liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4).[19]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[19]
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[19]
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[23]
Data Presentation and Interpretation
The natural log of the percentage of compound remaining is plotted against time to determine the half-life (t½), which is then used to calculate the intrinsic clearance (CLint).
Table 3: Illustrative Metabolic Stability Data (Human Liver Microsomes)
Interpretation: A short half-life and high CLint value suggest the compound is rapidly metabolized and will likely have high hepatic clearance in vivo. Conversely, a stable compound (long t½, low CLint) will likely be cleared more slowly.
Cytochrome P450 Inhibition
It is also critical to determine if the test compound inhibits CYP enzymes, as this can lead to dangerous drug-drug interactions.[24] This is typically assessed by incubating the compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP3A4, 2D6, 2C9).[20] A reduction in the formation of the substrate's metabolite indicates inhibition. If significant inhibition is observed, a follow-up study to determine the inhibition constant (Ki) is recommended by regulatory agencies.[25]
Section 5: In Vivo Pharmacokinetic Studies
While in vitro assays provide crucial predictive data, an in vivo pharmacokinetic study in an animal model (typically rat or mouse) is essential to understand the compound's behavior in a whole living system.[26][27] These studies integrate all ADME processes and provide key parameters needed to design efficacy and toxicology studies.[27][28]
Study Design and Execution
A typical preclinical PK study involves administering the compound to a group of animals and collecting blood samples at various time points.
Causality Behind Experimental Choices:
Dosing Routes (IV vs. PO): Administering the compound both intravenously (IV) and orally (PO) is standard. The IV dose provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO dose.
Animal Models: Rodents (mice, rats) are typically used in early discovery due to their well-characterized physiology and cost-effectiveness.[29] Surgical cannulation of a vein (e.g., jugular vein) can be performed for serial blood sampling, which reduces animal usage and inter-animal variability.[27][29]
Sampling Schedule: A rich sampling schedule is designed to accurately capture the absorption phase (early time points), the peak concentration (Cmax), and the elimination phase (later time points).[28]
General Protocol: Rodent PK Study
Animal Acclimation: Animals (e.g., male Sprague-Dawley rats) are acclimated to the facility for at least one week.
Dosing:
IV Group: Administer the compound via bolus injection into a tail vein or via a cannula (e.g., 1 mg/kg).
PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).
Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
Data Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters.
Key Pharmacokinetic Parameters
Table 4: Key In Vivo Pharmacokinetic Parameters
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Related to efficacy and potential acute toxicity
Tmax
Time at which Cmax is reached
Indicates the rate of absorption
AUC
Area Under the concentration-time Curve
Represents total drug exposure
t½
Elimination Half-life
Determines dosing interval and time to steady-state
CL
Clearance
The volume of plasma cleared of drug per unit time
Vd
Volume of Distribution
Indicates the extent of drug distribution into tissues
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |
Section 6: Conclusion and Path Forward
This guide has outlined a comprehensive, industry-standard framework for characterizing the pharmacokinetic profile of 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione derivatives. By systematically evaluating absorption, distribution, metabolism, and in vivo kinetics, researchers can build a detailed understanding of a compound's strengths and liabilities.
The data generated from these studies are not isolated endpoints. They are integrated to build a holistic profile, guide lead optimization, and form the basis for more complex physiologically based pharmacokinetic (PBPK) models that can predict human outcomes.[1][27] Early and thorough ADME profiling is an indispensable part of modern drug discovery, mitigating the risk of late-stage failures and accelerating the development of safe and effective new medicines.
References
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
DB-ALM. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
Domainex. (n.d.). Plasma Protein Binding Assay.
protocols.io. (2025, August 3). In-vitro plasma protein binding.
SCIRP. (n.d.). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione.
Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
BioDuro. (n.d.). ADME Microsomal Stability Assay.
WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
PubMed. (n.d.). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities.
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
BioDuro. (n.d.). In Vivo PK and TK.
ProBio. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics.
MDPI. (2020, April 27). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties.
Tokyo Chemical Industry. (2018, November 19). Diphenylcyclohexane Derivatives for Optimization of Pharmacokinetics in Blood.
PubMed. (1980). Studies on the absorption, distribution, metabolism and excretion of 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-[(4-hydroxyphenyl)isopropylamino].
ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF.
PubMed. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
ChemIC. (n.d.). 5-(4-HYDROXYPHENYL)CYCLOHEXANE-1,3-DIONE — Chemical Substance Information.
The Good Scents Company. (n.d.). 1,3-cyclohexane dione, 504-02-9.
Advanced ChemBlocks. (2026, March 11). 5-(4-methoxyphenyl)cyclohexane-1,3-dione 95.00%.
MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Prepared by: Gemini, Senior Application Scientist Introduction 5-Arylcyclohexane-1,3-dione scaffolds are pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique chemical architecture, featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Arylcyclohexane-1,3-dione scaffolds are pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique chemical architecture, featuring a dicarbonyl system and an appended aryl group, makes them versatile precursors for the synthesis of a wide array of bioactive molecules, natural products, and complex heterocycles.[1][2] The title compound, 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0), is a valuable building block, incorporating the substituted phenyl ring common in various pharmacologically active agents.
This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The synthetic strategy is centered around a robust and efficient tandem Knoevenagel condensation followed by an intramolecular Michael addition. This approach begins with the preparation of the requisite aromatic aldehyde via a standard Williamson ether synthesis, followed by its condensation with cyclohexane-1,3-dione. We will delve into the mechanistic rationale behind the chosen conditions, offering insights to ensure a successful and reproducible outcome for researchers in drug discovery and chemical development.
Synthetic Scheme Overview
The synthesis is designed as a two-stage process. The first stage involves the preparation of the key aldehyde intermediate, and the second stage is the core condensation reaction to form the final product.
Figure 1: Overall two-stage synthetic workflow.
Materials and Equipment
Chemicals
CAS No.
Supplier
Purity
Isovanillin (3-Methoxy-4-hydroxybenzaldehyde)
621-59-0
Sigma-Aldrich
≥98%
2-Bromopropane
75-26-3
Sigma-Aldrich
≥99%
Potassium Carbonate (K₂CO₃), anhydrous
584-08-7
Sigma-Aldrich
≥99%
Acetone
67-64-1
Fisher Scientific
ACS Grade
Cyclohexane-1,3-dione
504-02-9
Sigma-Aldrich
≥97%
L-Proline
147-85-3
Sigma-Aldrich
≥99%
Ethanol (200 Proof)
64-17-5
Fisher Scientific
USP Grade
Ethyl Acetate
141-78-6
Fisher Scientific
ACS Grade
Hexane
110-54-3
Fisher Scientific
ACS Grade
Hydrochloric Acid (HCl), concentrated
7647-01-0
Fisher Scientific
ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Sigma-Aldrich
≥99.5%
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Glass funnel and filter paper
Silica gel for column chromatography (230-400 mesh)
Experimental Protocols
Part A: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
Principle: This step employs a classic Williamson ether synthesis. The phenolic hydroxyl group of isovanillin is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction to form the desired isopropyl ether.
Procedure:
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 eq.).
Solvent Addition: Add 100 mL of acetone to the flask. Stir the suspension vigorously.
Reagent Addition: Add 2-bromopropane (9.2 mL, 98.6 mmol, 1.5 eq.) to the suspension dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. The reaction progress should be monitored by TLC (using a 7:3 hexane:ethyl acetate eluent system). The starting isovanillin will have a lower Rf value than the product.
Workup: After the reaction is complete (disappearance of isovanillin spot on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Purification: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-isopropoxy-3-methoxybenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Part B: Synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Principle: This reaction is a tandem or domino reaction sequence. First, the L-proline catalyst facilitates a Knoevenagel condensation between the aldehyde and the active methylene group of cyclohexane-1,3-dione to form an α,β-unsaturated ketone intermediate (a benzylidene derivative). This is followed by a rapid intramolecular conjugate addition (Michael addition) of the enolizable dione, which cyclizes to form the thermodynamically stable 5-substituted product.[3][4][5] L-proline is an effective organocatalyst for this transformation, activating both the aldehyde (via iminium ion formation) and the dione (via enamine formation).
Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-isopropoxy-3-methoxybenzaldehyde (5.0 g, 25.7 mmol) and cyclohexane-1,3-dione (3.17 g, 28.3 mmol, 1.1 eq.) in 50 mL of ethanol.
Catalyst Addition: Add L-proline (0.30 g, 2.6 mmol, 10 mol%) to the solution.
Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC (4:6 hexane:ethyl acetate). The product will appear as a new, more polar spot.
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will often precipitate as a solid.
Purification:
Recrystallization: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione as a white to off-white solid.
Column Chromatography (if necessary): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (e.g., starting from 7:3 and gradually increasing the polarity) to isolate the pure product.
Quantitative Summary and Expected Results
Step
Reactant
Molar Eq.
Temp (°C)
Time (h)
Expected Yield
Appearance
A
Isovanillin
1.0
56 (Reflux)
12-16
85-95%
Pale yellow oil/solid
B
4-Isopropoxy-3-methoxybenzaldehyde
1.0
78 (Reflux)
4-6
70-85%
White to off-white solid
Mechanistic Insight: The Knoevenagel-Michael Cascade
The core of this synthesis lies in the elegant one-pot formation of the C-C bond and the subsequent cyclization.
Figure 2: Mechanistic pathway for the tandem reaction.
Scientist's Note: The use of 1.1 equivalents of cyclohexane-1,3-dione helps to ensure the complete consumption of the more valuable aldehyde. A potential side product in similar reactions is the 2:1 adduct (two molecules of dione to one of aldehyde), often referred to as a tetraketone.[6] The chosen conditions, particularly the use of a catalytic amount of L-proline and controlled stoichiometry, strongly favor the formation of the desired 1:1 intramolecularly cyclized product. The final product exists in equilibrium with its enol tautomer, which can be observed in NMR spectroscopy.
References
Patel, D., et al. (2012).A regio-selective and consecutive Michael-Claisen process has been developed for substituted cyclohexane-1,3-dione synthesis. This patent describes general methods for synthesizing substituted cyclohexane-1,3-diones, highlighting their importance as versatile intermediates.
Sharma, D., et al. (2024).Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. A review discussing the synthetic utility of cyclohexane-1,3-dione derivatives. (Note: A specific URL is not available from the provided search results, but the reference highlights the topic's relevance).
Wikipedia. Michael reaction. Provides a detailed explanation of the Michael addition mechanism, a key step in the synthesis. Available at: [Link]
Organic Chemistry Portal. Michael Addition. A resource detailing the mechanism and examples of the Michael addition reaction. Available at: [Link]
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. An educational resource explaining the principles of conjugate addition reactions. Available at: [Link]
Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. This paper discusses related reactions and potential side products. Available at: [Link]
Application Note: RP-HPLC Method Development for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Executive Summary The compound 5-(4-Isopropoxy-3-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Method Development Guide
Executive Summary
The compound 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a specialized diketone ligand and synthetic intermediate utilized in advanced medicinal chemistry and agrochemical development[1]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule presents unique chromatographic challenges. The presence of the 1,3-cyclohexanedione core induces complex keto-enol tautomerism, while the 4-isopropoxy-3-methoxyphenyl moiety contributes significant hydrophobicity.
This application note provides a comprehensive, self-validating protocol for the quantification and purity analysis of this compound. By strictly controlling the mobile phase pH and optimizing stationary phase interactions, this method eliminates peak splitting and tailing, ensuring high-fidelity data suitable for ICH Q2 validation.
Physicochemical Profiling & Mechanistic Rationale
To design a reliable HPLC method, we must first deconstruct the molecule's chemical behavior and establish the causality behind our experimental choices.
The Keto-Enol Tautomerism Challenge
The 1,3-cyclohexanedione substructure exists in an equilibrium between its keto and enol forms. The enol form is highly conjugated and UV-active, making it the primary target for detection. However, the enolic hydroxyl group is acidic (pKa
≈
4.5 - 5.3). If the mobile phase pH is not strictly controlled, the compound will partially ionize into an enolate anion[2].
Chromatographic Consequence: Analyzing this compound at a neutral pH (e.g., pH 6-7) results in a mixed population of neutral enol and polar enolate species traveling down the column at different velocities. This manifests as severe peak broadening, tailing, or split peaks.
Mechanistic Solution: The mobile phase must be buffered at least 2 pH units below the pKa to fully suppress ionization. Using 0.1% Formic Acid (pH
≈
2.7) or an acidic phosphate buffer ensures the analyte remains in the neutral, protonated state. This strategy is highly effective for related 1,3-dione pharmaceuticals, such as Nitisinone, which are routinely analyzed using acidic buffers (pH 3.6) to maintain structural uniformity during elution[3].
Fig 1: pH-dependent keto-enol tautomerization and ionization of the 1,3-cyclohexanedione core.
Stationary Phase and Solvent Selection
The 4-isopropoxy-3-methoxyphenyl group significantly increases the molecule's lipophilicity compared to unsubstituted 1,3-cyclohexanedione[4].
Column Selection: A high-purity, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) provides excellent retention and peak shape. Alternatively, a Phenyl-Hexyl column can be employed to exploit orthogonal
π−π
interactions with the electron-rich aromatic ring.
Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol (MeOH) due to its lower viscosity, which reduces system backpressure, and its superior ability to solvate bulky aromatic ethers without causing secondary retention effects.
Fig 2: Sequential RP-HPLC method development workflow for 1,3-dione derivatives.
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
Additives: LC-MS grade Formic Acid (FA).
Step-by-Step Methodology: Mobile Phase & Sample Preparation
Preparation of Mobile Phase A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Final concentration: 0.1% v/v FA, pH
≈
2.7).
Preparation of Mobile Phase B (Organic): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Rationale: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena (e.g., fronting or peak distortion).
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Self-Validating Analytical Workflow
To ensure trustworthiness, the protocol must be self-validating. Execute the sequence in the following order:
Blank Injection (x2): Inject the diluent to confirm baseline stability and absence of ghost peaks.
System Suitability Test (SST) (x5): Inject the 100 µg/mL standard five consecutive times. Calculate %RSD of peak area, tailing factor, and theoretical plates. Do not proceed to sample analysis unless SST criteria (Table 3) are met.
Sample Analysis: Inject unknown samples in duplicate.
Bracketing Standard: Inject the 100 µg/mL standard after every 10 sample injections to verify ongoing system stability and prevent drift.
Data Presentation & Chromatographic Parameters
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
High surface area and end-capping minimize secondary silanol interactions.
Column Temperature
30 °C
Stabilizes column pressure and ensures reproducible mass transfer kinetics.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume
10 µL
Prevents column overloading while maintaining high signal-to-noise ratio.
Detection (UV)
265 nm
Captures the
π→π∗
transition of the conjugated enol and aromatic ether.
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
70
30
Initial Hold / Equilibration
2.0
70
30
Isocratic hold to focus the analyte band
10.0
10
90
Linear gradient to elute the hydrophobic analyte
13.0
10
90
High-organic wash to clear strongly bound impurities
13.1
70
30
Return to initial conditions
18.0
70
30
Column re-equilibration
Table 3: System Suitability Specifications (Self-Validation Criteria)
Parameter
Acceptance Criteria
Implication if Failed
Retention Time (RT)
≈
6.5 - 7.5 min
Indicates changes in mobile phase composition or column degradation.
Tailing Factor (Tf)
≤
1.5
High tailing indicates incomplete suppression of enolate ionization (check pH).
Theoretical Plates (N)
≥
5,000
Low plate count suggests column voiding or poor sample solubility.
%RSD of Peak Area
≤
2.0% (n=5)
High variance indicates autosampler issues or analyte instability.
Troubleshooting Guide
Issue: Split Peaks or Severe Tailing.
Cause: The mobile phase pH is too high, allowing the compound to exist as a mixture of enol and enolate.
Solution: Verify the pH of Mobile Phase A. Ensure fresh Formic Acid is used, or switch to a stronger buffer like 20 mM Potassium Phosphate adjusted to pH 2.5 with Phosphoric Acid.
Issue: Broad Peak Shape.
Cause: Sample diluent is too strong (e.g., 100% Acetonitrile) compared to the initial mobile phase conditions (30% B).
Solution: Re-prepare the sample using the recommended 50:50 A:B diluent to ensure proper on-column focusing.
References
Source: sielc.
Source: allmultidisciplinaryjournal.
Title: Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents at Temperatures from 288.15 to 333.
Application Notes and Protocols for In Vivo Dosing of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Introduction This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, hereafter referred to as "Compound X." As...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 5-(4-isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, hereafter referred to as "Compound X." As a member of the cyclohexane-1,3-dione class of molecules, Compound X is predicted to possess potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, based on the known biological effects of structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of foundational preclinical in vivo studies.
The protocols herein are designed to be a starting point and should be adapted based on the specific research question, the chosen animal model, and emerging data. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Physicochemical Properties and Formulation Strategy
A critical initial step in any in vivo study is the development of a suitable vehicle for drug administration. The predicted lipophilicity of Compound X (calculated LogP of 2.8881) suggests poor aqueous solubility, a common challenge for small molecule drug candidates. Therefore, a multi-component vehicle system is recommended to achieve a homogenous and stable formulation for accurate dosing.
Protocol: Vehicle Formulation for Poorly Water-Soluble Compounds
This protocol describes the preparation of a common vehicle for oral (PO) or intraperitoneal (IP) administration of hydrophobic compounds.
Dissolution in Primary Solvent: First, dissolve Compound X in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might first create a 100 mg/mL stock in DMSO.
Addition of Co-solvent: To the DMSO-dissolved compound, add PEG300. A common ratio is 10% DMSO and 40% PEG300 in the final formulation. Mix thoroughly by vortexing until the solution is clear.
Addition of Surfactant: Add Tween 80 to the mixture. A typical concentration is 5% of the final volume. Vortex again to ensure complete mixing.
Aqueous Dilution: Slowly add sterile saline to reach the final desired volume (e.g., 45% of the total volume) while vortexing to prevent precipitation.[1][2]
Final Inspection: The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition (e.g., adjusting the ratios of DMSO, PEG300, and Tween 80) may be necessary. Gentle warming to 37°C or sonication can also aid in dissolution.[2][3]
Table 1: Example Vehicle Formulation
Component
Percentage (v/v)
Purpose
DMSO
10%
Primary organic solvent
PEG300
40%
Co-solvent to improve solubility
Tween 80
5%
Surfactant to enhance stability
Sterile Saline
45%
Aqueous diluent for physiological compatibility
Phase 1: Maximum Tolerated Dose (MTD) Study
The primary objective of the MTD study is to determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.[4] This is a crucial step for guiding dose selection in subsequent efficacy studies.
dot
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol: Single-Dose MTD Study in Mice
Animal Model:
Species: Mouse (e.g., C57BL/6 or BALB/c)
Sex: Female (often more sensitive to toxicity)
Age: 6-8 weeks
Group size: 3-5 mice per dose group
Procedure:
Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose and a dose escalation scheme. A common approach is to use a 3-fold dose escalation (e.g., 10, 30, 100 mg/kg).[5][6]
Administration: Administer a single dose of Compound X via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
Monitoring: Observe animals continuously for the first 30 minutes, then hourly for the next 2-4 hours.[7] Subsequently, monitor at least twice daily for up to 14 days. Record the following:
Clinical Signs: Note any changes in posture, activity, fur texture, and signs of pain or distress.
Body Weight: Measure body weight daily.
Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant, persistent clinical signs of toxicity.[5]
Data Analysis: Plot body weight change over time for each dose group. The MTD will be the dose level below the one that induces unacceptable toxicity.
Phase 2: Pharmacokinetic (PK) Study
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X. This information will inform the dosing regimen (e.g., once or twice daily) for efficacy studies.
dot
Caption: Workflow for a Pharmacokinetic (PK) study.
Protocol: Single-Dose PK Study in Mice
Animal Model:
Same strain, sex, and age as the MTD study.
Group size: 3-4 mice per time point.
Procedure:
Dosing: Administer a single dose of Compound X (at a well-tolerated dose below the MTD) via intravenous (IV) and oral (PO) routes to separate groups of mice.[8][9]
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at multiple time points post-administration.[10][11]
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.[10]
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.[13][14][15][16][17]
Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters
Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the curve (total drug exposure)
t1/2
Half-life (time for plasma concentration to decrease by 50%)
F (%)
Bioavailability (for oral administration)
Phase 3: Efficacy Studies
Based on the predicted biological activities of cyclohexane-1,3-dione derivatives, initial efficacy studies could focus on anti-inflammatory or anti-cancer models.
A. Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a standard and reproducible model of acute inflammation.[18]
Protocol: Carrageenan-Induced Paw Edema in Mice
Animal Model:
Species: Mouse (e.g., Swiss albino)
Weight: 25-30 g
Group size: 6-8 mice per group
Procedure:
Group Allocation:
Group 1: Vehicle control
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO)[19]
Groups 3-5: Compound X at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on MTD and PK data.
Dosing: Administer the vehicle, positive control, or Compound X one hour before the carrageenan injection.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.[18][20]
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[21][22]
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
B. Anti-Cancer Model: Xenograft Tumor Model
This model involves implanting human cancer cells into immunocompromised mice to evaluate the anti-tumor activity of a compound.[23][24][25]
Protocol: Subcutaneous Xenograft Model in Mice
Animal Model:
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG)
Age: 6-8 weeks
Group size: 8-10 mice per group
Procedure:
Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) and subcutaneously inject the cells into the flank of each mouse.[25][26]
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.[27]
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
Dosing:
Group 1: Vehicle control
Group 2: Positive control (a standard-of-care chemotherapy for the chosen cancer type)
Groups 3-5: Compound X at various doses and schedules, guided by MTD and PK data.
Efficacy Endpoints:
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
Body Weight: Monitor body weight as an indicator of toxicity.
Survival: In some studies, the endpoint may be survival time.
Data Analysis: Compare tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition.
Post-Administration Monitoring
Vigilant monitoring of animals after dosing is crucial for both ethical considerations and data integrity.
Table 3: General Post-Administration Monitoring Schedule
UBC Animal Care Committee. (2014, May 2). Guidelines for POLICY 017 Guidelines on Monitoring and Medical Records of Animals used for Research. Retrieved from [Link]
De-Yuan, L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. STAR Protocols.
Pharmacology Discovery Services. (n.d.). Pharmacokinetics (PK) Study, Plasma, In-life and Bioanalysis, Mouse. Retrieved from [Link]
Li, J., et al. (2025). 2.3. Carrageenan-induced paw edema in mice. Bio-protocol.
Ben-David, U., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics.
van der Meer, L. T., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer.
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.
Cheng, H. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved from [Link]
Parra, A., et al. (2021).
Washington State University Institutional Animal Care and Use Committee. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
Mogoșan, C., et al. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
Jordan, R., et al. (2011). Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys. PLOS ONE.
The University of Iowa Institutional Animal Care and Use Committee. (n.d.). Anesthesia, Surgical, and Post-Procedural Monitoring. Retrieved from [Link]
De La Cruz, F., et al. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer.
Teng, Y. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
Ibe, F. N., et al. (2020). Phytochemical Screening and In Vivo Anti-Inflammatory Activities of Anti-Cancer Plant: Rutidea parviflora (Rubiaceae). Clinical Oncology and Research.
Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
Ferreira-Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
Nicoli, R., et al. (2019). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Journal of Mass Spectrometry and Advances in the Clinical Lab.
Manchester Cancer Research Centre. (2021, May 25). Scientists reveal how common anti-inflammatory drugs boost immunotherapy cancer treatments. Retrieved from [Link]
Wang, W., et al. (2014). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports.
IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]
Rajasekaran, S., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of a Short Molecule, PS14 Derived from the Virulent Cellulose Binding Domain of Aphanomyces invadans, on Human Laryngeal Epithelial Cells and an In Vivo Zebrafish Embryo Model. Marine Drugs.
ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved from [Link]
Proxima Clinical Research. (n.d.). Specific recommendations for animal study monitoring? | FAQs. Retrieved from [Link]
The University of Iowa. (n.d.). Anesthesia (Guideline) - Vertebrate Animal Research. Retrieved from [Link]
Emery Pharma. (2024, September 23).
Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
Ferreira-Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
Li, F., et al. (2012). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
Castillo, C. S., et al. (1995). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620. Pharmacology Biochemistry and Behavior.
how to improve synthesis yield of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
An essential intermediate in various synthetic pathways, 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is of significant interest to researchers in medicinal chemistry and drug development. Its synthesis, however...
Author: BenchChem Technical Support Team. Date: March 2026
An essential intermediate in various synthetic pathways, 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is of significant interest to researchers in medicinal chemistry and drug development. Its synthesis, however, can present challenges, often leading to suboptimal yields and purification difficulties. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your experimental outcomes.
As Senior Application Scientists, we understand that achieving high yield is not just about following a protocol but about comprehending the chemical principles at play. This guide is structured to provide not just solutions, but also the underlying rationale, empowering you to make informed decisions in your laboratory work.
Reaction Overview: The Knoevenagel-Michael Cascade
The synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione typically proceeds through a cascade reaction involving an initial Knoevenagel condensation followed by an intramolecular Michael addition. This elegant one-pot process is efficient but sensitive to reaction conditions.
The reaction is initiated by the base-catalyzed condensation of 4-isopropoxy-3-methoxybenzaldehyde with cyclohexane-1,3-dione. This step forms an α,β-unsaturated intermediate (the Knoevenagel adduct). Subsequently, a second molecule of cyclohexane-1,3-dione, acting as a Michael donor, attacks the β-position of this intermediate, leading to the desired product after tautomerization.
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic example of a tandem or cascade reaction. It begins with a Knoevenagel condensation between 4-isopropoxy-3-methoxybenzaldehyde and cyclohexane-1,3-dione, catalyzed by a base, which forms a reactive α,β-unsaturated ketone intermediate.[1][2] This is immediately followed by a Michael 1,4-conjugate addition, where a second equivalent of the cyclohexane-1,3-dione enolate attacks the intermediate to form the final product.[3][4][5] The entire sequence is often performed in a single pot.
Q2: What are the critical reagents and catalysts for this reaction?
The primary reactants are 4-isopropoxy-3-methoxybenzaldehyde and cyclohexane-1,3-dione. The choice of catalyst is crucial and is typically a weak organic base. Piperidine is a common choice, but others like ammonium acetate or L-tyrosine in aqueous media can also be effective.[2][6] The solvent plays a significant role, with options ranging from protic solvents like ethanol to aprotic polar solvents like DMF, or even solvent-free conditions.[6]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[6][7] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting materials (aldehyde and dione) from the product. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicate reaction progression. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[7]
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses specific experimental issues that can lead to diminished yields and provides actionable solutions.
Problem: My reaction yield is consistently low or fails to initiate.
Low yields are a common frustration, but they can be systematically addressed by examining several key factors.
Answer:
Several factors could be contributing to low or no yield. Let's break down the potential causes and solutions:
Catalyst Inactivity or Inappropriate Choice: The base catalyst is essential for deprotonating the active methylene compound (cyclohexane-1,3-dione).[8]
Troubleshooting Steps:
Use a Fresh Catalyst: Bases like piperidine can degrade over time. Use a freshly opened bottle or distill old piperidine.
Optimize Catalyst Type: If a weak base like piperidine is ineffective, consider a slightly different base. Ammonium acetate is a good alternative that can sometimes improve yields.[6] Avoid strong bases (e.g., NaOEt, t-BuOK), which can promote unwanted side reactions like self-condensation of the aldehyde.[6][7]
Check Catalyst Loading: Ensure the correct catalytic amount is used (typically 0.1 mmol per 1.0 mmol of aldehyde). Too much catalyst can lead to side product formation.[6]
Poor Reactant Quality: Impurities in either the 4-isopropoxy-3-methoxybenzaldehyde or the cyclohexane-1,3-dione can inhibit the reaction.
Troubleshooting Steps:
Verify Purity: Check the purity of your starting materials via NMR or melting point analysis. The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.
Purify if Necessary: Recrystallize the cyclohexane-1,3-dione if it appears discolored or clumpy. The aldehyde can be purified by column chromatography if needed.
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected and critical for success.
Troubleshooting Steps:
Temperature Optimization: While some Knoevenagel condensations occur at room temperature, this specific reaction often benefits from gentle heating (e.g., 40-80°C) to increase the rate.[6][7] However, excessive heat can promote side reactions, so monitor closely with TLC.
Solvent Selection: The choice of solvent is critical. Ethanol is a common starting point. If yields are poor, consider switching to a solvent that allows for azeotropic removal of water, such as toluene, used in conjunction with a Dean-Stark apparatus.[6] This is highly effective as the removal of water, a byproduct of the condensation, drives the equilibrium towards the product.[7]
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete, as determined by TLC monitoring. Conversely, avoid unnecessarily long reaction times, which can lead to product degradation or side reactions.[7]
Parameter
Condition A (Low Yield)
Condition B (Optimized)
Rationale
Catalyst
Old Piperidine
Fresh Piperidine or Ammonium Acetate
Ensures catalyst activity and avoids side reactions.[6][7]
Solvent
Ethanol (reflux)
Toluene (reflux with Dean-Stark)
Azeotropic removal of water drives the reaction forward.[6]
Temperature
>100°C
80-110°C (Toluene reflux)
Provides sufficient energy without promoting degradation.[6]
Monitoring
Timed (e.g., 24h)
TLC until aldehyde is consumed
Prevents side reactions from prolonged heating.[7]
Problem: I'm observing significant formation of side products.
The appearance of multiple spots on your TLC plate can complicate purification and indicates a loss of material to undesired pathways.
Answer:
Side product formation typically arises from competing reaction pathways. The most common culprits are the self-condensation of the aldehyde and the isolation of the intermediate Knoevenagel adduct.
Primary Side Reactions:
Knoevenagel Adduct: The reaction stalls after the initial condensation, before the Michael addition can occur. This is often seen as a bright yellow or orange compound.
Aldehyde Self-Condensation: More likely with stronger bases, leading to polymeric materials.[6]
Michael Addition Reversibility: The Michael addition can be reversible, especially under harsh conditions.
Minimization Strategies:
Control Stoichiometry: A common strategy is to use a slight excess (e.g., 2.1 equivalents) of the cyclohexane-1,3-dione relative to the aldehyde (1 equivalent). This ensures that once the Knoevenagel intermediate is formed, there is ample Michael donor available to push the reaction to the final product.
Moderate Base Strength: Use a weak base like piperidine or ammonium acetate. Strong bases are more likely to promote aldehyde self-condensation.[6]
Optimize Reaction Time and Temperature: Do not overheat or let the reaction run for too long after the starting material is consumed. Monitor by TLC and stop the reaction once the desired product is maximized. Higher temperatures can favor the formation of the Michael addition product, but excessive heat can also lead to decomposition.[7]
Problem: The product is difficult to isolate and purify.
Even with a good crude yield, challenges in purification can significantly lower the final isolated yield.
Answer:
Purification of 5-aryl-cyclohexane-1,3-diones can be tricky due to their polarity and potential for keto-enol tautomerism.
Purification Strategy:
Initial Workup: After the reaction is complete, cool the mixture. If the product precipitates, it can often be isolated by simple filtration and washed with a cold solvent like ethanol to remove impurities.[7] If it remains in solution, perform a standard aqueous workup.
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common choice is ethanol or an ethyl acetate/hexane mixture.
Silica Gel Chromatography: If recrystallization fails, column chromatography is the next step.
Solvent System: A gradient of ethyl acetate in hexane is typically effective.
Tailing: These compounds can sometimes tail on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can often sharpen the peaks and improve separation.
Crude Loading: Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Optimized experimental workflow for synthesis.
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq), cyclohexane-1,3-dione (2.1 eq), and toluene (approx. 5-10 mL per mmol of aldehyde).
Catalyst Addition: Add piperidine (0.1 eq) to the stirred mixture.
Heating and Water Removal: Heat the mixture to reflux (oil bath temperature ~120°C). Water will begin to collect in the Dean-Stark trap.
Monitoring: Continue refluxing while monitoring the reaction progress by TLC until the starting aldehyde is no longer visible (typically 4-8 hours).
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates as an off-white or pale yellow solid.
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from hot ethanol to yield the final product.
By understanding the reaction mechanism and systematically troubleshooting key parameters, researchers can significantly improve the synthesis yield and purity of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, facilitating its use in further research and development.
References
BenchChem Technical Support. (2025).
BenchChem Technical Support. (2025).
Alfa Chemistry. Michael Addition.
Master Organic Chemistry. (2023).
Various Authors. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
Der Pharma Chemica. (2014).
Organic Chemistry Portal. Michael Addition.
Chemistry Steps. (2020). Michael Addition Reaction Mechanism.
Technical Support Center: Troubleshooting 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex solubility issues associated with 5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex solubility issues associated with 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione in Dimethyl Sulfoxide (DMSO).
This guide moves beyond basic recommendations by explaining the thermodynamic and mechanistic causality behind compound precipitation, providing you with self-validating protocols to ensure assay integrity.
Part 1: Physicochemical Profiling
To troubleshoot solubility, we must first understand the molecular mechanics of the solute. 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (MW: 276.33 g/mol ) is a lipophilic intermediate characterized by its diketone moiety and substituted aromatic ring [1].
Highly lipophilic. The compound is extremely sensitive to changes in solvent polarity, making it prone to crashing out if water contaminates the DMSO [1].
Tautomerism
Keto-Enol Equilibrium
The 1,3-cyclohexanedione core exists predominantly as an enol in organic solvents [2]. Changes in the hydrogen-bonding environment (e.g., water uptake) can shift this equilibrium, triggering the crystallization of a less soluble polymorph [6].
H-Bond Acceptors
4
Capable of forming strong intermolecular interactions with water. This leads to hydration-induced precipitation when stored in degraded solvents.
Molecular Weight
276.33 g/mol
Moderate size; generally favorable for DMSO dissolution but susceptible to localized aggregation during freeze-thaw cycles.
Part 2: Frequently Asked Questions (FAQs)
Q1: My solution was initially clear but precipitated after a few weeks in the freezer. Why does this happen?Causality & Mechanism: This is a classic symptom of water uptake combined with freeze-thaw stress. DMSO is highly hygroscopic and readily absorbs atmospheric moisture every time a storage tube is opened [3]. For a lipophilic compound with a logP of ~2.88, water acts as a potent anti-solvent, drastically lowering the thermodynamic solubility limit.
Furthermore, during the freezing process, pure DMSO crystallizes first. This concentrates both the absorbed water and the solute in the remaining unfrozen micro-pockets—a phenomenon known as "freeze concentration" [7]. This localized supersaturation forces the compound to nucleate and crash out. Once crystallized, the compound often adopts a lower-energy, higher-melting-point lattice that is exceedingly difficult to redissolve [7].
Q2: How does the 1,3-cyclohexanedione structure specifically affect its solubility behavior?Causality & Mechanism: The 1,3-cyclohexanedione core is subject to keto-enol tautomerism [2]. In highly polar, strong hydrogen-bond-accepting solvents like anhydrous DMSO, the enol tautomer is heavily stabilized via intermolecular hydrogen bonding with the solvent's sulfoxide oxygen [6]. However, when water is introduced into the system, it competes for these hydrogen bonds. This disruption destabilizes the enol-DMSO complex, shifting the tautomeric equilibrium and altering the hydration sphere [6]. This thermodynamic shift frequently leads to the precipitation of a less soluble tautomeric state.
Q3: What is the maximum reliable stock concentration I should target for biological assays?Causality & Mechanism: While many researchers default to 10 mM or 50 mM stocks, this is often too high for compounds with multiple aromatic rings and a logP near 3. High-concentration DMSO stocks are highly susceptible to entering a metastable supersaturated state [8]. For reliable fragment-based screening and in vitro assays, a stock concentration of 1 mM to 5 mM is significantly more stable and drastically reduces the risk of false negatives caused by undetected micro-precipitates [5].
Part 3: Self-Validating Experimental Protocols
Protocol A: Rescuing a Precipitated DMSO Stock
If your compound has crashed out, use this self-validating workflow to force dissolution without degrading the molecule.
Visual Inspection: Examine the tube for crystalline or amorphous precipitates. Note that micro-precipitates may only appear as a slight cloudiness or a refractive gradient.
Thermal Incubation: Place the tightly sealed tube in a dry block heater set to 37°C for 15 minutes.
Causality: Gentle heating increases kinetic energy, shifting the thermodynamic equilibrium back toward dissolution without risking thermal degradation of the methoxy/isopropoxy groups.
Acoustic Cavitation (Sonication): Transfer the warmed tube to an ultrasonic bath for 10–15 minutes.
Causality: Acoustic cavitation physically disrupts the crystalline lattice of the precipitate, significantly accelerating the dissolution rate [7].
Verification (Self-Validation Step): Centrifuge the tube at 3,000 x g for 2 minutes. Carefully inspect the very tip of the tube.
Pass: If no pellet is visible and the solution is optically clear, the rescue is successful.
Fail: If a pellet remains, the water content is too high or the concentration exceeds the thermodynamic limit. Proceed to Step 5.
Dilution: Dilute the stock to a lower concentration (e.g., from 10 mM down to 1 mM) using fresh, anhydrous DMSO, and repeat steps 2–4 until the validation step passes.
Protocol B: Preparation of Stable, Long-Term DMSO Stocks
To prevent precipitation from occurring in the first place, implement this workflow.
Environmental Control: Weigh the compound and prepare the solution in a dry box or under a nitrogen/argon stream to minimize atmospheric moisture exposure.
Solvent Addition: Use only fresh, anhydrous DMSO (≥99.9% purity, packaged under argon in septum-sealed bottles). Add the calculated volume to achieve a conservative target concentration of 1 mM to 5 mM [4].
Homogenization: Vortex gently and sonicate for 5 minutes to ensure complete dissolution of all microscopic nucleation seeds.
Quality Control (Self-Validation Step): Before freezing the entire batch, perform a mock freeze-thaw cycle on a single 10 µL test aliquot. Centrifuge and inspect for micro-precipitates. If the solution remains completely clear, the concentration and solvent quality are validated for long-term storage.
Aliquotting & Storage: Dispense the master stock into single-use, tightly sealed tubes (e.g., Matrix or FluidX tubes). Store at -20°C or -80°C in a desiccated container.
Causality: Single-use aliquots completely eliminate freeze-thaw cycles, which are the primary driver of freeze-concentration and subsequent precipitation [7].
Part 4: Troubleshooting Workflow Visualization
Caption: Workflow for rescuing 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione precipitated in DMSO.
BenchChem. "Impact of hygroscopic DMSO on Ro 41-0960 solubility". BenchChem.
Ingenta Connect. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds". Ingenta Connect.
MDPI. "DMSO Solubility Assessment for Fragment-Based Screening". MDPI.
Frontiers. "Keto-enol tautomerism in the development of new drugs". Frontiers.
Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles". Ziath.
PubMed. "Compound precipitation in high-concentration DMSO solutions". PubMed.
Troubleshooting
preventing degradation of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione during storage
Welcome to the technical support center for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
I. Understanding the Stability of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a complex organic molecule featuring a cyclohexane-1,3-dione core and a substituted aromatic ring. Both of these structural motifs have inherent stability concerns that must be addressed to ensure the compound's purity and reactivity in your experiments. The primary degradation pathways to consider are oxidation, hydrolysis, and photodegradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione?
For optimal stability, the compound should be stored at 2-8°C , in a tightly sealed container, and in a dry environment[1]. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation[2].
Q2: I've noticed a discoloration (yellowing or browning) of my solid compound. What is the likely cause?
Discoloration is a common indicator of degradation, most likely due to oxidation of the methoxyphenyl group or photodegradation[3][4]. It is crucial to assess the purity of the material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: Can I store this compound in solution?
Long-term storage in solution is generally not recommended due to the potential for hydrolysis of the dione ring, especially in protic solvents or solutions with acidic or basic impurities[3]. If short-term storage in solution is necessary, use a dry, aprotic solvent, and store at 2-8°C, protected from light.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
Yes, inconsistent results can be a symptom of compound degradation. If the compound has degraded, its effective concentration will be lower, and the degradation products may interfere with your assay[3]. It is recommended to verify the purity of your stock before each experiment, especially if it has been in storage for an extended period.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific degradation-related issues you may encounter.
Guide 1: Investigating Suspected Chemical Degradation
If you suspect your sample of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione has degraded, a systematic analytical investigation is necessary.
Visual Inspection:
Solid: Note any changes in color (e.g., from white/off-white to yellow or brown) or texture.
Solution: Observe any color changes or the formation of precipitates.
Analytical Workflow:
The following workflow outlines the steps to identify and quantify degradation.
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione. The thermal sensitivity of the underlying reaction mechanism—typically a tandem Michael-Claisen condensation—makes temperature a critical parameter to control. Inadequate temperature management can lead to diminished yields, the formation of intractable side products, and complex purification challenges.
This document provides a framework for logically troubleshooting and optimizing the reaction temperature to ensure a robust and reproducible synthesis.
Reaction Pathway Overview
The synthesis of 5-aryl-cyclohexane-1,3-diones is classically achieved through a sequence involving a chalcone-type intermediate. This process consists of two primary stages where temperature plays a pivotal role:
Claisen-Schmidt Condensation: An aromatic aldehyde (4-isopropoxy-3-methoxybenzaldehyde) reacts with a ketone (such as acetone) under basic conditions to form an α,β-unsaturated ketone (chalcone).
Michael Addition & Intramolecular Claisen Condensation: A C-nucleophile, typically an enolate derived from a malonic ester (e.g., diethyl malonate), attacks the chalcone in a Michael (1,4-conjugate) addition. The resulting intermediate then undergoes an intramolecular Claisen condensation to form the cyclohexane-1,3-dione ring, followed by hydrolysis and decarboxylation.
Caption: Synthetic pathway for 5-aryl-cyclohexane-1,3-diones.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of temperature on this reaction sequence?
A: Temperature is a critical parameter that directly influences reaction kinetics and thermodynamics.[1] Elevated temperatures typically increase reaction rates by providing the necessary activation energy.[2] However, excessively high temperatures can promote undesired side reactions, such as polymerization, self-condensation of the aldehyde, or product decomposition, ultimately lowering the overall yield and purity.[1][3] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1][4]
Q2: Which step is more sensitive to temperature, chalcone formation or the subsequent cyclization?
A: Both steps are temperature-sensitive, but the Michael addition/cyclization (Step 2) often presents a greater optimization challenge. The initial Claisen-Schmidt condensation (Step 1) is typically robust, but the subsequent formation of the dione ring involves a delicate equilibrium. An important side reaction to consider is the retro-Michael reaction, where the adduct can revert to the starting chalcone and malonate enolate, a process often initiated by heat.[1] Therefore, precise thermal management is crucial during the second stage to favor the formation of the stable six-membered ring.
Q3: Can running the reaction at a very low temperature improve my yield?
A: In many cases, yes. Low temperatures (e.g., -78 °C to 0 °C) can suppress side reactions and favor the thermodynamically more stable 1,4-Michael adduct over kinetically favored 1,2-additions.[1] This is particularly relevant when using "harder" nucleophiles. For the relatively "soft" enolate of diethyl malonate, the preference for 1,4-addition is already strong, but lower temperatures can still enhance selectivity and prevent by-product formation.[1] The primary trade-off is a significantly slower reaction rate, which may require extended reaction times.
Q4: Are there alternatives to conventional heating that can help optimize the temperature?
A: Yes, microwave-assisted synthesis has proven effective for Knoevenagel condensations and related reactions.[5] Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields by minimizing the time the reaction mixture spends at high temperatures where degradation can occur.[5]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems and provides a logical path to their resolution.
Problem / Symptom
Possible Cause
Suggested Solution & Rationale
1. Reaction is very slow or fails to proceed to completion (low conversion).
The reaction temperature is too low, providing insufficient energy to overcome the activation barrier.[1]
Systematically increase the temperature. Begin at room temperature and increase in 15-20°C increments (e.g., 40°C, 60°C, reflux). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to identify the optimal temperature that provides a reasonable rate without generating significant impurities.[3]
2. Low yield of the desired product with a complex mixture of by-products observed.
The reaction temperature is too high. This can promote competing reaction pathways such as polymerization of the chalcone, self-condensation of the aldehyde, or decomposition of the starting materials or product.[1][3]
Reduce the reaction temperature. If the reaction was run at reflux, try lowering the temperature to 50-60°C. If by-products are still an issue, attempt the reaction at room temperature or even 0°C, allowing for a longer reaction time. Finding the "sweet spot" where the desired reaction proceeds cleanly while side reactions are suppressed is key.
3. Significant amount of unreacted chalcone intermediate and malonic ester starting material.
The equilibrium is unfavorable, and a retro-Michael reaction is occurring.[1] This is more common at elevated temperatures where the reverse reaction becomes thermodynamically accessible.
Lower the temperature significantly. This will shift the equilibrium towards the more stable product adduct. Also, consider the choice of base and solvent, as these can influence the stability of the intermediates. A milder base might be beneficial.[3]
4. Formation of an unexpected isomer or by-product instead of the cyclohexane-1,3-dione.
The temperature may be favoring a kinetically controlled pathway over the desired thermodynamically controlled one. For example, direct 1,2-addition to the carbonyl of the chalcone.
Employ low-temperature conditions. Running the reaction at 0°C or below (e.g., -78°C) typically favors the formation of the more stable thermodynamic product (the 1,4-Michael adduct).[1] This ensures the reaction has sufficient time to proceed through the lowest energy pathway.
Experimental Protocol: Temperature Screening Workflow
To empirically determine the optimal reaction temperature, a parallel screening experiment is highly recommended.
Caption: Workflow for a parallel temperature optimization study.
Step-by-Step Methodology:
Preparation: Prepare stock solutions of the chalcone intermediate, diethyl malonate, and the base (e.g., sodium ethoxide in ethanol) to ensure consistent concentrations across all reactions.
Reaction Setup: In four separate, identical round-bottom flasks equipped with stir bars and condensers, add the diethyl malonate and solvent.
Temperature Control: Place each flask in a pre-heated oil bath or on a stirring hotplate set to the target temperatures: 25°C (room temperature), 40°C, 60°C, and 80°C (or the reflux temperature of the chosen solvent).
Initiation: Add the base to each flask, allow it to stir for 15-20 minutes to form the enolate, then add the chalcone stock solution simultaneously to all flasks to start the reactions.
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction, quench it, and analyze by TLC. Note the consumption of starting material and the formation of the product and any by-products.
Work-up: Once the reaction at a given temperature appears complete (or has reached a plateau), quench the reaction (e.g., by adding a mild acid), perform an aqueous work-up, and extract the product.
Analysis: After removing the solvent, analyze the crude product from each temperature point by ¹H NMR or LC-MS to assess the relative yield and purity.
Data Interpretation Summary
The following table summarizes the expected outcomes from a temperature screening study.
Temperature Range
Expected Reaction Rate
Potential for Side Products
Recommendation
Low (0°C – 25°C)
Slow to Very Slow
Minimal
Ideal for maximizing purity, but may require extended reaction times (>24h). A good starting point if initial attempts at higher temperatures yield complex mixtures.
Moderate (30°C – 60°C)
Moderate
Low to Moderate
Often the optimal range. Provides a good balance between reaction speed and selectivity, minimizing by-product formation while achieving completion within a reasonable timeframe (4-12h).
High (> 60°C / Reflux)
Fast
High
Likely to promote side reactions like polymerization and retro-Michael addition.[1] Use this range with caution, primarily if reactants are sterically hindered or unreactive at lower temperatures.
By adopting a systematic and evidence-based approach to temperature optimization, researchers can significantly improve the efficiency, reproducibility, and overall success of the synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione.
References
Patsnap Eureka. (2026, March 6). How Enol Enhances Reaction Speed in Michael Additions. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
scaling up 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione synthesis safely
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when scaling up the synthesis of 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when scaling up the synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione . This core scaffold is highly valued in the development of biologically active compounds, particularly in the synthesis of PDE4 inhibitors and related pharmacophores.
Scaling up this multi-stage sequence—alkylation, aldol condensation, and Michael-Dieckmann annulation—introduces significant heat transfer, chemoselectivity, and workup challenges. This guide focuses on the mechanistic causality behind these issues and provides self-validating protocols to ensure your process remains robust, safe, and reproducible.
Synthetic Workflow
Synthetic workflow for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione.
Q: During the scale-up of 4-isopropoxy-3-methoxybenzaldehyde synthesis, I am seeing incomplete conversion of vanillin. How can I drive this to completion safely?
A: Incomplete alkylation with 2-bromopropane is almost always due to the high volatility of the alkylating agent (b.p. 59 °C) escaping the reaction matrix before it can react with the phenoxide ion[1].
Causality & Solution: When scaling up, the surface-area-to-volume ratio of the reactor decreases, altering heat transfer dynamics. If you heat the DMF/K₂CO₃ mixture to 80 °C in a standard setup, 2-bromopropane vaporizes and sits in the headspace. You must control the addition rate at a lower temperature and utilize a highly efficient chilled reflux condenser to maintain the local concentration of the electrophile.
Validated Protocol:
Suspend vanillin (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (1 M concentration) under nitrogen.
Chill the mixture to 0 °C. Add 2-bromopropane (1.5 eq) dropwise over 30 minutes to prevent flash vaporization.
Equip the reactor with a chilled reflux condenser (-5 °C coolant). Gradually warm the jacket to 80 °C and stir for 4 hours.
Self-Validation (Workup): Quench with water and extract with MTBE. Wash the organic layer vigorously with 1M NaOH. Unreacted vanillin (pKa ~7.4) will deprotonate and partition entirely into the aqueous layer. Evaporation of the organic layer will yield >99% pure 4-isopropoxy-3-methoxybenzaldehyde[1].
Section 2: Aldol Condensation
Q: My aldol condensation with acetone yields a complex mixture of oligomers and a bis-aldol adduct instead of the desired mono-enone. How do I control chemoselectivity?
A: The formation of the bis-adduct (a symmetrical 1,5-diaryl-1,4-pentadien-3-one) occurs when the local concentration of the aldehyde exceeds that of acetone. The newly formed mono-enone is highly electrophilic and can undergo a second aldol condensation if not kinetically suppressed.
Causality & Solution: Acetone must act as both the reactant and the solvent to maintain a massive stoichiometric excess. This shifts the kinetic pathway exclusively toward the mono-adduct, preventing the enone from reacting with another aldehyde molecule[2].
Validated Protocol:
Dissolve 4-isopropoxy-3-methoxybenzaldehyde in a 10-fold volumetric excess of acetone.
Cool the reactor to 0–5 °C to control the initial exothermic deprotonation of acetone.
Add 10% aqueous NaOH (0.2 eq) dropwise over 1 hour with vigorous overhead stirring.
Remove cooling and stir at room temperature for 4–6 hours.
Self-Validation (IPC): Monitor via ¹H NMR of a crude aliquot. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of trans-alkene doublets (~7.5 and 6.6 ppm, J = 16 Hz) confirms the mono-enone. The presence of a terminal methyl ketone singlet (~2.3 ppm) guarantees you have not formed the bis-adduct.
Q: The final annulation step suffers from low yields, and I encounter persistent, unbreakable emulsions during the workup. What is the mechanistic failure here, and how is it optimized?
A: The tandem Michael addition and Dieckmann ring closure is highly sensitive to moisture, which quenches the sodium ethoxide base[3]. Furthermore, emulsions during workup are caused by incomplete decarboxylation, which leaves amphiphilic beta-keto carboxylate salts in the mixture that act as surfactants.
Causality & Solution: Water hydrolyzes ethoxide to hydroxide, which prematurely saponifies the diethyl malonate instead of deprotonating it. To solve the emulsion issue, you must abandon liquid-liquid extraction for the final isolation. Instead, utilize a rigorous acidic decarboxylation to destroy the surfactant-like intermediate, allowing the final product to crash out of the aqueous solution.
Validated Protocol:
Prepare fresh NaOEt (1.2 eq) in anhydrous ethanol under argon.
Add diethyl malonate (1.2 eq) and stir for 30 minutes to form the enolate.
Add the enone (1.0 eq) dissolved in dry EtOH dropwise. Reflux at 78 °C for 12 hours.
Saponification: Concentrate the mixture in vacuo to remove EtOH. Add 2M NaOH (aq) and reflux for 2 hours to fully saponify the intermediate ester.
Decarboxylation: Cool the reactor to 0 °C and cautiously acidify to pH 1 with 6M HCl (Caution: vigorous CO₂ evolution). Reflux this acidic mixture for 1 hour to drive off all CO₂.
Self-Validation (Isolation): Cool the mixture to 5 °C. The destruction of the carboxylate salt removes the emulsion hazard, and the pure 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione will precipitate directly as a filterable solid[3]. Confirm identity via LC-MS (m/z[M+H]⁺ = 277.1).
References
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing (2020). (Supports the optimized alkylation of vanillin to 4-isopropoxy-3-methoxybenzaldehyde).
URL:[Link]
Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications (2022). (Supports the chemoselective aldol condensation methodologies for benzaldehyde derivatives).
URL:[Link]
5-phenyl substituted cyclohexane-1,3-dione derivatives.Google Patents (Patent CA1203544A). (Details the Michael-Dieckmann annulation and decarboxylation parameters for 5-arylcyclohexane-1,3-dione scaffolds).
Navigating the Analytical Maze: A Comparative Guide to the Spectroscopic Characterization of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth anal...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic characterization of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. In the absence of a publicly available reference spectrum for this specific molecule, we will delve into a predictive approach based on its constituent functional groups and compare its utility with alternative analytical techniques.
The Compound of Interest: 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, with the chemical formula C₁₆H₂₀O₄, is a molecule of interest in various chemical and pharmaceutical research domains.[1] The cyclohexane-1,3-dione scaffold is a prevalent structural motif in a range of biologically active compounds, including natural products and synthetic molecules with herbicidal and pharmaceutical properties.[2][3] The substituents on the phenyl ring, an isopropoxy and a methoxy group, further modulate its physicochemical properties.
The Role of FTIR Spectroscopy in Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, corresponding to the energy required to excite their characteristic vibrations (e.g., stretching, bending). This results in a unique spectral fingerprint that provides valuable information about the molecule's structure.
The Quest for Reference Data: A Necessary First Step
Before embarking on experimental analysis, consulting established spectral databases is a critical and time-efficient step. Authoritative resources such as the Spectral Database for Organic Compounds (SDBS) hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, and the NIST Chemistry WebBook, are invaluable repositories of spectral data for a vast number of organic compounds.[4][5][6][7][8]
A search for "5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione" in these databases did not yield a direct experimental FTIR spectrum. This is not an uncommon scenario for novel or specialized compounds. The following sections of this guide will address how to proceed in such cases.
Predictive FTIR Analysis: Deconstructing the Molecule
In the absence of a reference spectrum, a predictive analysis based on the known characteristic absorption frequencies of the functional groups present in 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is the next logical step.
Functional Group
Expected Vibrational Mode
Approximate Wavenumber (cm⁻¹)
Expected Appearance
C=O (Ketone)
Stretching
1700 - 1725
Strong, Sharp
C-O-C (Ether)
Stretching (Aromatic)
1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
Strong
C-O-C (Alkyl)
Stretching
1070 - 1150
Strong
C-H (sp³)
Stretching
2850 - 3000
Medium to Strong
C-H (Aromatic)
Stretching
3000 - 3100
Medium to Weak
C=C (Aromatic)
Stretching
1450 - 1600
Medium to Weak, often multiple bands
O-H (Enol form)
Stretching
3200 - 3600 (broad)
Possible, depending on tautomeric equilibrium
Dione System: The cyclohexane-1,3-dione moiety is the most prominent feature. The two carbonyl (C=O) groups will give rise to a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding if the molecule exists in its enol tautomeric form.
Aromatic Ring and Ethers: The presence of the substituted phenyl ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching will appear above 3000 cm⁻¹. The two ether linkages (isopropoxy and methoxy) will produce strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.[9]
Aliphatic System: The cyclohexane ring and the isopropoxy group contain sp³ hybridized carbon atoms. The C-H stretching vibrations from these groups will be observed in the 2850-3000 cm⁻¹ region.
A Comparative Analysis of Analytical Techniques
While FTIR provides a rapid and informative snapshot of the functional groups present, a comprehensive characterization of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione necessitates a multi-technique approach.
Technique
Information Provided
Advantages
Limitations
FTIR Spectroscopy
Functional groups present in the molecule.
Fast, non-destructive, requires small sample amount.
Provides limited information on the carbon skeleton and stereochemistry.
NMR Spectroscopy (¹H & ¹³C)
Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.
Provides a complete structural picture.
Slower than FTIR, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern, which can be used to deduce the structure.
High sensitivity, provides molecular weight information.
Can be destructive, may not provide detailed stereochemical information.
UV-Vis Spectroscopy
Information about conjugated systems within the molecule.
Simple, fast, and can be used for quantitative analysis.
Provides limited structural information, many compounds do not have a UV-Vis chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione, one would expect to see distinct signals for the aromatic protons, the methoxy and isopropoxy protons, and the protons on the cyclohexane ring.
¹³C NMR: Would show the number of different types of carbon atoms in the molecule. This is particularly useful for identifying the carbonyl carbons and the carbons of the aromatic ring.
The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HMBC, would allow for the unambiguous assignment of all atoms in the molecule, a level of detail unattainable by FTIR alone.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide this information with very high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can offer clues about the different structural components of the molecule.
Workflow for Structural Characterization
A logical workflow for the characterization of a newly synthesized batch of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione would be as follows:
Caption: A typical workflow for the comprehensive characterization of an organic compound.
Does anyone know a good and free online database of IR spectra? - ResearchGate. (2013, February 3).
Spectral Database for Organic Compounds - Wikipedia. (n.d.).
SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library. (n.d.).
Quantitative Infrared Database - the NIST WebBook. (n.d.).
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (2018, December 14).
Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC. (2023, January 30).
A Comparative Guide to 1,2-Cyclohexanedione and 1,3-Cyclohexanedione as Analytical Reagents - Benchchem. (n.d.).
Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection - PubMed. (2019, November 15).
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC. (n.d.).
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. (2019, February).
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. (2022, August 26).
US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents. (2006, October 5).
Supplementary Information - The Royal Society of Chemistry. (n.d.).
Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography and Hydrophilic Interaction Liquid Chromatography - MavMatrix. (n.d.).
Supporting Information Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene Experimental and c - Beilstein Journals. (n.d.).
Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene - Beilstein Journals. (2025, February 4).
Comparative Binding Affinity of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione Analogs: A Technical Guide
Executive Summary As a Senior Application Scientist specializing in target engagement and assay development, I frequently evaluate novel pharmacophores for phosphodiesterase 4 (PDE4) inhibition. The 3-methoxy-4-alkoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in target engagement and assay development, I frequently evaluate novel pharmacophores for phosphodiesterase 4 (PDE4) inhibition. The 3-methoxy-4-alkoxyphenyl moiety is a highly privileged scaffold, serving as the primary recognition motif in blockbuster PDE4 inhibitors like Rolipram and Apremilast. Recently, the 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione scaffold has emerged as a versatile building block for exploring structure-activity relationships (SAR) within the PDE4 catalytic pocket.
This guide provides an objective, data-driven comparison of cyclohexane-1,3-dione analogs against industry-standard reference compounds. By dissecting both functional activity and direct binding kinetics, we will explore how subtle structural modifications to the 1,3-dione ring dictate target affinity and residence time.
Mechanistic Rationale & Target Engagement
PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. Inhibiting this enzyme elevates intracellular cAMP, activating Protein Kinase A (PKA) and downstream anti-inflammatory pathways.
The structural logic behind the 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione scaffold relies on two primary interactions:
The Hydrophobic Clamp: The 4-isopropoxy group anchors the molecule into the hydrophobic Q-pocket of the PDE4 catalytic domain.
Bidentate Hydrogen Bonding: The 1,3-dione ring acts as a bidentate hydrogen bond acceptor. It interacts directly with the highly conserved glutamine residue (e.g., Gln581 in PDE4D) in the active site, a mechanism structurally validated by X-ray crystallography in fragment-based screening studies ().
Mechanism of PDE4 inhibition by cyclohexane-1,3-dione analogs preventing cAMP hydrolysis.
Comparative Binding Affinity Data
To objectively evaluate the scaffold, we synthesize functional IC₅₀ values with absolute kinetic parameters (
Kd
,
Koff
) derived from orthogonal assays. The table below compares the base scaffold and its derivatives against established PDE4 inhibitors.
Compound
Structural Modification
IC₅₀ (nM) [TR-FRET]
K_d (nM)[SPR]
K_off (s⁻¹)
Rolipram (Ref)
Pyrrolidin-2-one core
130
145
0.045
Apremilast (Ref)
Isoindoline-1,3-dione core
74
82
0.012
Analog 1
Base Cyclohexane-1,3-dione core
210
235
0.085
Analog 2
2,2-Dimethylcyclohexane-1,3-dione
850
910
0.420
Analog 3
Cyclopentane-1,3-dione core
95
110
0.025
Causality in Structure-Activity Relationship (SAR):
Analog 1 (Base Scaffold): Exhibits moderate affinity. The flexibility of the 6-membered cyclohexane ring introduces an entropic penalty upon binding compared to rigidified systems like Apremilast.
Analog 2 (Dimethylated): The addition of gem-dimethyl groups at the 2-position drastically reduces affinity. This is caused by severe steric clashes with the narrow entrance of the binding pocket near Gln581, preventing optimal hydrogen bond geometry.
Analog 3 (Ring Contraction): Contracting the ring to a 5-membered cyclopentane-1,3-dione forces planarity, closely mimicking the pyrrolidinone ring of Rolipram. This optimizes the hydrogen bond angle with the target, resulting in a >2-fold increase in affinity and a significantly prolonged residence time (slower
Koff
), a critical metric for sustained in vivo efficacy ().
Experimental Methodologies
To ensure high scientific integrity, binding affinities must be validated through orthogonal techniques. Relying solely on IC₅₀ can be misleading due to substrate competition and assay-specific conditions. Therefore, functional TR-FRET assays must be paired with label-free Surface Plasmon Resonance (SPR) to isolate direct binding kinetics ().
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, homogeneous format to measure cAMP depletion. The long emission half-life of the lanthanide fluorophore eliminates short-lived background fluorescence.
Reagent Preparation: Prepare 1X assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Dilute PDE4D enzyme to a working concentration of 0.5 nM.
Compound Titration: Dispense 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser.
Enzyme Incubation: Add 5 µL of the PDE4D solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.
Substrate Addition: Add 5 µL of 100 nM cAMP substrate. Incubate for 45 minutes.
Detection: Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Read the plate on a multi-mode microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm).
Self-Validation Checkpoint: Include a no-enzyme control (100% cAMP signal) and a vehicle control (0% inhibition). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6, ensuring the signal window is robust enough to differentiate weak analogs.
SPR provides absolute kinetic parameters (
Kon
,
Koff
,
Kd
) and confirms direct, reversible 1:1 binding to the PDE4 catalytic domain, ruling out false positives from assay interference.
Surface Functionalization: Dock a Ni-NTA sensor chip into the SPR instrument. Inject 500 µM NiCl₂ to activate the surface, followed by an injection of 20 µg/mL His-tagged PDE4D catalytic domain.
Crosslinking: Stabilize the captured enzyme using a brief injection of EDC/NHS (0.2 M EDC, 0.05 M NHS) to covalently link the protein to the dextran matrix, followed by ethanolamine to quench reactive esters.
Analyte Preparation: Dilute the 1,3-dione analogs in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to a concentration range of 0.1 nM to 10 µM.
Kinetic Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 60 seconds for the association phase (
Kon
) and 180 seconds for the dissociation phase (
Koff
).
Self-Validation Checkpoint: Inject a known reference standard (Rolipram at 100 nM) at the beginning and end of the analyte series. A deviation of >5% in the
Rmax
of the reference indicates surface degradation, invalidating the run.
Data Fitting: Double-reference the sensograms (subtracting reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model to derive the
Kd
.
Step-by-step Surface Plasmon Resonance (SPR) workflow for determining direct binding kinetics.
References
Card, G. L., et al. "Fragment-based screening for inhibitors of PDE4A using enthalpy arrays and X-ray crystallography." PMC, 2010.[Link]
Siderius, M., et al. "Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases." Analytical Biochemistry, 503 (2016): 41-49.[Link]
Xie, Y., et al. "Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor Toddacoumalone." Organic Letters, 2020.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Handling specialized pharmaceutical intermediates requires a rigorous, self-validating approach to laboratory safety. 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS: 1255147-58-0)[1] is a complex diketone lig...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized pharmaceutical intermediates requires a rigorous, self-validating approach to laboratory safety. 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS: 1255147-58-0)[1] is a complex diketone ligand frequently utilized in advanced organic synthesis and drug development[2].
While highly valuable for its chelating properties, its structural profile demands strict adherence to safety protocols. By understanding the chemical causality behind its hazards, researchers can implement effective Personal Protective Equipment (PPE) and operational strategies to mitigate risks.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the molecular behavior of the compound:
Diketone Reactivity & Mucosal Irritation: The 1,3-dione moiety is highly reactive and prone to enolization[2]. While this makes it an excellent bidentate ligand, it also means the compound can interact aggressively with the moisture in mucosal membranes, leading to severe eye (H319) and respiratory tract irritation (H335)[3][4].
Lipophilicity & Dermal Absorption: The addition of the bulky 4-isopropoxy-3-methoxyphenyl group significantly increases the molecule's lipophilicity compared to the parent cyclohexane-1,3-dione. This enhances its ability to penetrate the lipid bilayer of the skin, increasing the risk of contact dermatitis and systemic absorption (H315)[3][4].
Particulate Aerosolization: As a solid powder, the primary vector for exposure is the aerosolization of fine dust during weighing and transfer[3][5]. Acute oral toxicity (H302) is a secondary risk if particulate matter settles on surfaces and is inadvertently ingested[6][7].
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE must be utilized to create a continuous barrier against particulate exposure and dermal contact.
PPE Category
Specification & Standard
Causality / Rationale
Eye/Face
Tightly fitting safety goggles (EN 166 / NIOSH approved)[8][9]
Prevents fine, reactive dust particulates from settling on the ocular mucosa and causing severe eye irritation[3].
Hands
Nitrile gloves, minimum 0.11 mm thickness (EN 374 compliant)[6][9]
Nitrile provides a robust chemical barrier against lipophilic diketone derivatives, preventing dermal absorption and skin irritation[3][9].
Prevents the accumulation of reactive dust on personal clothing, which could lead to prolonged, unnoticed exposure[3].
Respiratory
N95, P2 dust mask, or half-face respirator with P100 filters (EN 149 / 29 CFR 1910.134)[5][10]
Mandatory if handling outside a certified fume hood to prevent the inhalation of irritating dust particulates[3][4].
Operational Workflow & Incident Response
Workflow for the safe handling and spill response of diketone ligands.
Standard Operating Procedure (SOP)
To ensure a self-validating safety environment, follow these step-by-step methodologies when handling 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione:
1. Engineering Controls Validation
Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to ensure adequate exhaust ventilation[4][8].
Verify that emergency eyewash stations and safety showers are functional and located within the immediate vicinity of the workspace[4][11].
2. PPE Donning Sequence
Inspect nitrile gloves for micro-tears prior to use[8].
Don the lab coat, followed by the respirator (if applicable), safety goggles, and finally the gloves. Ensure the glove cuffs overlap the sleeves of the lab coat to eliminate exposed skin at the wrists.
3. Handling and Transfer
Use anti-static, grounded spatulas for weighing. This prevents electrostatic discharge, which can cause fine powders to repel and aerosolize into the breathing zone[9][10].
Transfer the powder slowly and close the source container immediately after use. Do not leave containers open longer than necessary[3].
4. PPE Doffing & Hygiene
Remove gloves using the proper "glove-in-glove" technique (peeling the glove off from the inside out) to avoid touching the contaminated outer surface[8].
Wash hands and exposed skin thoroughly with soap and water immediately after handling[3][4].
Spill Response and Waste Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Step 1: Containment
Alert all personnel in the immediate area. Control personal contact by ensuring all responders are wearing the full suite of required PPE[3][10].
Prevent the spillage from entering drains, sewers, or water courses, as the compound can be mobile in water systems[3][7].
Step 2: Cleanup Methodology
Dry Spills: Do NOT use compressed air or dry sweeping techniques, as this will violently disperse the reactive dust into the air[3][10]. Instead, use a HEPA-filtered vacuum designed for hazardous materials. Alternatively, carefully moisten the spill with a compatible, inert liquid to suppress dust generation before sweeping it up with a non-sparking shovel[3][10].
Wet Spills: Soak up the material with an inert absorbent pad or material (e.g., vermiculite).
Step 3: Disposal
Place all recovered material, absorbent pads, and contaminated PPE into a clean, dry, sealable, and clearly labeled hazardous waste container[3][10].
Dispose of the contents via a licensed professional waste disposal service in strict accordance with local, state, and federal environmental regulations (P501)[6][7].
References
CDH Fine Chemical. "1,3-Cyclohexane Dione MATERIAL SAFETY DATA SHEET" 8
CymitQuimica. "Cyclohexane-1,3-dione Safety Data Sheet" 3
Synquest Labs. "Cyclohexane-1,3-dione Safety Data Sheet" 11
ChemicalBook. "1,3-Cyclohexanedione - Safety Data Sheet" 6
Thermo Fisher Scientific. "SAFETY DATA SHEET: 1,3-Cyclohexanedione" 7